molecular formula C19H16O5 B7801881 4-(4-Hydroxybenzoyl)phenol; benzene-1,4-diol

4-(4-Hydroxybenzoyl)phenol; benzene-1,4-diol

Cat. No.: B7801881
M. Wt: 324.3 g/mol
InChI Key: JHGYTDAAMWIDRN-UHFFFAOYSA-N
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Description

4-(4-Hydroxybenzoyl)phenol, also known as benzene-1,4-diol, is an aromatic organic compound that belongs to the class of phenols. It is a derivative of benzene with two hydroxyl groups bonded to the benzene ring in a para position. This compound is commonly referred to as hydroquinone and is known for its white granular solid appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroquinone can be synthesized through several methods. One common method involves the dialkylation of benzene with propene to produce 1,4-diisopropylbenzene. This compound then reacts with air to form bis(hydroperoxide), which rearranges in acid to yield acetone and hydroquinone .

Industrial Production Methods

Industrial production of hydroquinone typically follows the cumene process, which is similar to the synthetic route mentioned above. This process involves the oxidation of 1,4-diisopropylbenzene to produce hydroquinone and acetone as by-products .

Chemical Reactions Analysis

Types of Reactions

Hydroquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Hydroquinone has a wide range of applications in scientific research:

Mechanism of Action

Hydroquinone exerts its effects primarily through its ability to act as a reducing agent. It inhibits the synthesis of melanin by interfering with the enzymatic oxidation of tyrosine to dihydroxyphenylalanine (DOPA) and subsequently to melanin. This mechanism is utilized in its application as a skin-lightening agent .

Comparison with Similar Compounds

Hydroquinone can be compared with other dihydroxybenzenes:

    Catechol (1,2-dihydroxybenzene): Has hydroxyl groups in the ortho position.

    Resorcinol (1,3-dihydroxybenzene): Has hydroxyl groups in the meta position.

    Hydroquinone (1,4-dihydroxybenzene): Has hydroxyl groups in the para position.

Uniqueness

Hydroquinone’s para-positioned hydroxyl groups make it particularly effective as a reducing agent and antioxidant, distinguishing it from its isomers catechol and resorcinol .

Properties

IUPAC Name

benzene-1,4-diol;bis(4-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3.C6H6O2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10;7-5-1-2-6(8)4-3-5/h1-8,14-15H;1-4,7-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGYTDAAMWIDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)O.C1=CC(=CC=C1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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